An In-Depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-1-methylpyrrolidin-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-1-methylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-(Chloromethyl)-1-methylpyrrolidin-2-one. Given the limited availability of experimental data for this specific compound in peer-reviewed literature and commercial databases, this guide synthesizes available information for structurally related compounds, outlines standard methodologies for experimental determination, and discusses computational approaches for property prediction. This document serves as a foundational resource for researchers engaging with this molecule in synthesis, drug discovery, and materials science.
Introduction: Situating 5-(Chloromethyl)-1-methylpyrrolidin-2-one in a Chemical Context
5-(Chloromethyl)-1-methylpyrrolidin-2-one is a substituted N-methylpyrrolidone (NMP), a widely utilized polar aprotic solvent in both industrial and laboratory settings. The introduction of a chloromethyl group at the 5-position of the pyrrolidinone ring is anticipated to significantly modify the parent molecule's physicochemical and reactive properties. The electrophilic chloromethyl group introduces a reactive site for nucleophilic substitution, making this compound a potentially valuable building block in organic synthesis for the introduction of the N-methyl-2-pyrrolidinone-5-methyl moiety. Understanding its core physicochemical properties is paramount for its effective handling, reaction optimization, and for predicting its behavior in biological systems.
Molecular Structure and Identification
A precise characterization of a molecule begins with its fundamental identifiers. For a stereoisomer of the target compound, the following information has been identified:
| Identifier | Value | Source |
| Compound Name | (5R)-1-(chloromethyl)-5-methyl-2-pyrrolidinone | SpectraBase[1] |
| Molecular Formula | C₆H₁₀ClNO | SpectraBase[1] |
| Molecular Weight | 147.6 g/mol | SpectraBase[1] |
| Exact Mass | 147.045092 g/mol | SpectraBase[1] |
| InChIKey | YXSPRXDRLVSOEZ-RXMQYKEDSA-N | SpectraBase[1] |
It is crucial to note that while this data is for a specific stereoisomer, the molecular formula and weight are identical for the racemic mixture and other stereoisomers. The lack of a dedicated CAS number for the racemic 5-(Chloromethyl)-1-methylpyrrolidin-2-one in readily searchable public databases suggests it is a less common or commercially available research chemical.
Spectroscopic Characterization
While extensive physicochemical data is scarce, spectroscopic information is available which is fundamental for the confirmation of the compound's identity and structure.
For the related compound, (5R)-1-(chloromethyl)-5-methyl-2-pyrrolidinone, both Vapor Phase Infrared (IR) and Mass Spectrometry (MS) data are available.[1]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks would include:
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A strong C=O (amide carbonyl) stretch, typically in the range of 1650-1690 cm⁻¹.
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C-N stretching vibrations.
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C-H stretching and bending vibrations for the alkyl portions.
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A C-Cl stretch, which is typically found in the fingerprint region (600-800 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak should correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although not found in the initial searches, ¹H and ¹³C NMR spectroscopy would be essential for unambiguous structural elucidation. Predicted NMR spectra can be generated using computational chemistry software, which can aid in the interpretation of experimentally obtained spectra.
Core Physicochemical Properties: Knowns, Inferences, and Experimental Determination
| Property | N-Methyl-2-pyrrolidinone (NMP) | 5-(Chloromethyl)-1-methylpyrrolidin-2-one (Predicted/Inferred) | Standard Experimental Methodology |
| Melting Point | -24 °C | Expected to be higher than NMP due to increased molecular weight and potential for stronger intermolecular interactions. | Differential Scanning Calorimetry (DSC) |
| Boiling Point | 202 °C | Expected to be significantly higher than NMP due to the increased molecular weight and polarity. | Ebulliometry or distillation under reduced pressure to prevent decomposition. |
| Solubility | Miscible with water and many organic solvents.[2][3] | Expected to have reduced water solubility due to the hydrophobic chloromethyl group, but likely soluble in a range of polar organic solvents. | Gravimetric analysis in various solvents at controlled temperatures. |
| Density | ~1.028 g/mL | Expected to be higher than NMP due to the presence of the heavier chlorine atom. | Pycnometry or use of a digital density meter. |
Experimental Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a highly accurate method for determining the melting point and other thermal transitions of a substance.
Methodology:
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Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 5-(Chloromethyl)-1-methylpyrrolidin-2-one is hermetically sealed in an aluminum pan.
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Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium).
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Thermal Program: The sample is subjected to a controlled temperature program, for instance, heating from -50 °C to a temperature above the expected melting point at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
Workflow for Melting Point Determination by DSC.
Stability and Reactivity
The stability and reactivity of 5-(Chloromethyl)-1-methylpyrrolidin-2-one are dictated by the two primary functional groups: the lactam (cyclic amide) and the alkyl chloride.
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Lactam Ring Stability: The pyrrolidinone ring is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.[3]
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Reactivity of the Chloromethyl Group: The C-Cl bond in the 5-(chloromethyl) group is activated by the adjacent electron-withdrawing carbonyl group, making it a good leaving group in nucleophilic substitution reactions. This is the most probable site of reactivity and is key to its utility as a synthetic intermediate.
Incompatible Materials:
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Strong Oxidizing Agents: Can lead to vigorous reactions.
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Strong Bases and Nucleophiles: Will likely react with the chloromethyl group and potentially promote elimination or hydrolysis.
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Strong Acids: Can catalyze the hydrolysis of the lactam ring.
Computational Prediction of Physicochemical Properties
In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models and other computational methods can provide valuable estimates of physicochemical properties. These methods use the molecular structure to predict properties like boiling point, vapor pressure, and solubility.
Conceptual Workflow for QSPR Prediction.
Safety and Handling
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Irritation: The parent compound, NMP, can cause skin and eye irritation.[4] The presence of the reactive chloromethyl group may enhance this effect.
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Toxicity: Alkylating agents, which this compound can be considered due to the reactive C-Cl bond, often exhibit toxicity. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
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Stability: The compound should be stored in a cool, dry place, away from incompatible materials.
Conclusion and Future Directions
5-(Chloromethyl)-1-methylpyrrolidin-2-one is a molecule with significant potential as a synthetic building block. This guide has consolidated the limited available information on its physicochemical properties and provided a framework for its experimental determination and computational prediction. The clear knowledge gap highlights an opportunity for further research to fully characterize this compound. Experimental determination of its melting point, boiling point, solubility profile, and a full NMR spectral assignment would be invaluable contributions to the chemical community and would facilitate its broader application in research and development.
References
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SpectraBase. (n.d.). (5R)-1-(chloromethyl)-5-methyl-2-pyrrolidinone. [Link]
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Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]
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Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP). [Link]
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International Labour Organization. (n.d.). ICSC 0513 - N-METHYL-2-PYRROLIDONE. [Link]
